molecular formula C8H8N2O B13333134 2-(furan-2-yl)-1-methyl-1H-imidazole CAS No. 32902-09-3

2-(furan-2-yl)-1-methyl-1H-imidazole

Katalognummer: B13333134
CAS-Nummer: 32902-09-3
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: UGOAQQHDZUUWCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(furan-2-yl)-1-methyl-1H-imidazole is a heterocyclic compound that contains both a furan ring and an imidazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-methyl-1H-imidazole typically involves the reaction of furan derivatives with imidazole derivatives under specific conditions. One common method involves the use of furan-2-carbaldehyde and 1-methylimidazole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(furan-2-yl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imidazole ring may produce imidazoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-(furan-2-yl)-1-methyl-1H-imidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(furan-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(furan-2-yl)-1H-imidazole: Lacks the methyl group on the imidazole ring.

    2-(furan-2-yl)-1-methyl-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.

    2-(furan-2-yl)-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

2-(furan-2-yl)-1-methyl-1H-imidazole is unique due to the presence of both a furan ring and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

32902-09-3

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

2-(furan-2-yl)-1-methylimidazole

InChI

InChI=1S/C8H8N2O/c1-10-5-4-9-8(10)7-3-2-6-11-7/h2-6H,1H3

InChI-Schlüssel

UGOAQQHDZUUWCE-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.